(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol (R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261234-98-3
VCID: VC8063813
InChI: InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1
SMILES: C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol

CAS No.: 1261234-98-3

Cat. No.: VC8063813

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol - 1261234-98-3

Specification

CAS No. 1261234-98-3
Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
IUPAC Name (3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m1/s1
Standard InChI Key NAPPFWAXGCBELF-SECBINFHSA-N
Isomeric SMILES C1CN(C[C@@H]1O)CC2=CC(=C(C=C2)Cl)Cl
SMILES C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Properties

Core Structural Features

The molecule comprises a pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) substituted with:

  • A hydroxyl group (-OH) at the 3-position (C3).

  • A 3,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring.

The (R) configuration at C3 is critical for stereochemical specificity, influencing pharmacological and physicochemical properties.

PropertyValueSource
Molecular FormulaC₁₁H₁₃Cl₂NO
Molecular Weight245.04–246.13 g/mol
SMILESC1CN(C[C@@H]1O)CC2=C(C=CC(=C2)Cl)Cl
CAS Number1261234-98-3 (discontinued)
Purity (Commercial)≥95%

Synthesis and Preparation

Asymmetric Synthesis

  • Chiral Auxiliary Strategy:

    • Use of enantiopure starting materials (e.g., (R)-3-hydroxypyrrolidine) to retain stereochemistry.

    • Introduction of the 3,4-dichlorobenzyl group via alkylation or reductive amination .

  • Protecting Group Manipulation:

    • Temporary protection of the hydroxyl group (e.g., with tert-butyloxycarbonyl (Boc)) to enable selective functionalization.

    • Deprotection under mild acidic conditions (e.g., HCl in dioxane) .

Key Reagents and Conditions

  • Mesyl chloride (MsCl): Used to activate hydroxyl groups for substitution reactions .

  • Triethylamine (TEA): Base for scavenging HCl in alkylation steps .

  • Reductive Amination: Employed in related compounds (e.g., using NaBH₃CN with Ti(OiPr)₄) .

SupplierPurityQuantityPrice (USD)Status
CymitQuimica≥95%250 mgDiscontinued
Thoreauchem98%500 mg$150.00In stock
VulcanchemN/AN/AInquiry-based

Note: Prices exclude VAT and shipping costs .

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic Scalability: Current methods for related compounds involve multi-step routes with moderate yields .

  • Metabolic Stability: No data exists on hepatic clearance or plasma protein binding.

  • Toxicity Profile: Acute and chronic toxicity studies remain unreported.

Recommended Studies

  • High-Throughput Screening (HTS): Test against panels of kinases, GPCRs, and ion channels.

  • In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution in rodents.

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to reduce costs.

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